molecular formula C10H10BrFO2 B1404831 Ethyl 2-(4-bromo-3-fluorophenyl)acetate CAS No. 1296223-82-9

Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Cat. No.: B1404831
CAS No.: 1296223-82-9
M. Wt: 261.09 g/mol
InChI Key: YZJBHWNZBXGCQK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is often used in organic synthesis and has various applications in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-bromo-3-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-3-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-bromo-3-fluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(4-bromo-3-fluorophenyl)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-3-fluorophenyl)acetate involves its interaction with specific molecular targets. The bromine and fluorine substituents on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

  • Ethyl 2-(4-bromo-2-fluorophenyl)acetate
  • Ethyl 2-(4-chloro-3-fluorophenyl)acetate
  • Ethyl 2-(4-bromo-3-chlorophenyl)acetate

Comparison: Ethyl 2-(4-bromo-3-fluorophenyl)acetate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can result in different chemical reactivity and biological activity compared to its analogs. For instance, the presence of fluorine can enhance the compound’s lipophilicity and metabolic stability .

Properties

IUPAC Name

ethyl 2-(4-bromo-3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJBHWNZBXGCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296223-82-9
Record name ethyl 2-(4-bromo-3-fluorophenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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